Diospyrol

Übersicht

Beschreibung

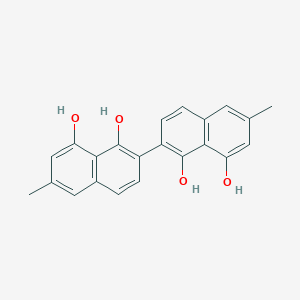

Diospyrol is a naturally occurring compound found in the berries of the Diospyros mollis plant, which is widely used in traditional medicine in Thailand. This compound is known for its anthelmintic properties, making it effective against parasitic worms . This compound is a symmetrical dimeric naphthol, which means it consists of two naphthol units joined together.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diospyrol can be synthesized through various methods, one of which involves the Suzuki-Miyaura cross-coupling reaction. This method uses halonaphthalene and naphthaleneboronic acid derivatives as key intermediates. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . Another method involves the cyclization of ortho-allylbenzamide intermediates to form the naphthol units, which are then coupled to form this compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely that similar synthetic routes are used on a larger scale. The use of efficient catalysts and optimized reaction conditions would be essential for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Diospyrol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are compounds with two carbonyl groups.

Reduction: Reduction of this compound can lead to the formation of dihydroxy derivatives.

Substitution: this compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions can be carried out using various reagents, depending on the desired functional group to be introduced.

Major Products:

Oxidation: Quinones

Reduction: Dihydroxy derivatives

Substitution: Various substituted naphthols

Wissenschaftliche Forschungsanwendungen

Chemistry

- Synthesis of Complex Molecules : Diospyrol serves as a starting material for synthesizing more complex organic molecules. Its symmetrical dimeric structure allows for versatile chemical modifications.

Biology

- Biological Activities : Research indicates that this compound exhibits various biological activities, including:

- Anthelmintic Effects : Effective against intestinal parasites.

- Antimicrobial Properties : Demonstrated efficacy against a range of pathogens.

Medicine

- Therapeutic Potential : this compound shows promise in several therapeutic applications:

- Anticancer Activity : Studies have shown that Diospyros species, including those containing this compound, can inhibit cellular proliferation and induce apoptosis in cancer cells. In vitro studies on Diospyros lotus and Diospyros kaki reveal significant anticancer properties through various mechanisms such as inhibition of angiogenesis and modulation of apoptosis pathways .

- Traditional Medicine : The compound is utilized in folk medicine for treating digestive disorders and intestinal infections .

Industry

- Dye Production : this compound is also applied in the textile industry as a natural dye. Extracts from Diospyros mollis can impart color and functional properties to textiles, such as UV protection .

Comparative Analysis of this compound with Similar Compounds

| Compound | Structure Type | Key Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Naphthalene Derivative | Anthelmintic, Antimicrobial | Symmetrical dimeric structure |

| Makluoside A | Glycoside | Antimicrobial | Similar biological activities |

| Betulinic Acid | Triterpene | Anti-inflammatory, Anticancer | Strong anti-inflammatory properties |

| Ursolic Acid | Triterpene | Antioxidant | Known for its broad-spectrum activity |

Case Studies

- Anticancer Potential :

- Textile Applications :

Wirkmechanismus

The mechanism of action of diospyrol involves its interaction with various molecular targets. This compound has been shown to inhibit the activity of hyaluronidase, an enzyme that breaks down hyaluronic acid in the extracellular matrix . This inhibition can prevent the spread of parasites and other pathogens. Additionally, this compound’s antimicrobial and anticancer activities are thought to be due to its ability to induce oxidative stress and apoptosis in target cells .

Vergleich Mit ähnlichen Verbindungen

Diospyrol is structurally similar to other naphthalene derivatives, such as:

Makluoside A: A glycoside derivative of this compound with similar biological activities.

Betulinic Acid: A triterpene with anti-inflammatory and anticancer properties.

Ursolic Acid: Another triterpene with similar biological activities.

Uniqueness: this compound is unique due to its symmetrical dimeric structure and its potent anthelmintic activity. Its ability to inhibit hyaluronidase and induce oxidative stress sets it apart from other similar compounds.

Biologische Aktivität

Diospyrol, a compound derived from the genus Diospyros, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, including its antibacterial, antifungal, anti-inflammatory, and cytotoxic properties. The information is compiled from various studies and reviews to present a detailed understanding of its potential applications in medicine and pharmacology.

Overview of Diospyros

The genus Diospyros, belonging to the family Ebenaceae, comprises several species known for their medicinal properties. This compound is primarily extracted from these plants and exhibits a range of biological activities that contribute to its therapeutic potential.

1. Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various pathogens. For instance, extracts containing this compound have been shown to inhibit the growth of gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. A study reported that diosquinone, a compound isolated from Diospyros tricolor, exhibited notable antibacterial activity with an inhibition zone of 8.19 mm against Staphylococcus aureus .

2. Antifungal Activity

Research indicates that this compound possesses antifungal activity, particularly against pathogenic fungi. The root and bark extracts of several Diospyros species have been evaluated for their effectiveness against fungi, showing promising results in inhibiting fungal growth . This property could be beneficial in developing antifungal treatments.

3. Anti-inflammatory Activity

This compound exhibits anti-inflammatory effects attributed to its ability to modulate inflammatory pathways. Compounds such as betulinic acid and ursolic acid isolated from Diospyros leucomelas have been linked to reduced inflammation in various experimental models . These compounds work by suppressing pro-inflammatory cytokines and mediators, highlighting their potential in treating inflammatory diseases.

4. Cytotoxic Activity

The cytotoxic effects of this compound have been explored in cancer research. Isodiospyrin and β-amyrin are two compounds derived from Diospyros morrisiana that have shown significant cytotoxicity against cancer cell lines . These findings suggest that this compound could be further investigated as a candidate for cancer therapy.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Study on Antibacterial Properties : A study conducted by Watt et al. (1980) demonstrated that diosquinone extracted from Diospyros tricolor effectively inhibited 11 strains of gram-positive bacteria, showcasing its potential as a natural antibacterial agent .

- Anti-inflammatory Mechanism : Misra et al. (1967) reported that triterpenoids from Diospyros leucomelas significantly reduced inflammation in animal models, providing evidence for their use in anti-inflammatory therapies .

- Cytotoxicity Assessment : Research by Collins et al. (1976) evaluated the cytotoxic effects of isodiospyrin and β-amyrin on various cancer cell lines, indicating their potential role in cancer treatment .

Comparative Table of Biological Activities

| Compound | Activity | Source Species | Reference |

|---|---|---|---|

| Diosquinone | Antibacterial | Diospyros tricolor | Watt et al., 1980 |

| Betulinic Acid | Anti-inflammatory | Diospyros leucomelas | Misra et al., 1967 |

| Isodiospyrin | Cytotoxic | Diospyros morrisiana | Collins et al., 1976 |

| Ursolic Acid | Anti-inflammatory | Diospyros leucomelas | Recio et al., 1995 |

Eigenschaften

IUPAC Name |

2-(1,8-dihydroxy-6-methylnaphthalen-2-yl)-6-methylnaphthalene-1,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c1-11-7-13-3-5-15(21(25)19(13)17(23)9-11)16-6-4-14-8-12(2)10-18(24)20(14)22(16)26/h3-10,23-26H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGBDIJBTXFUFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170169 | |

| Record name | Diospyrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17667-23-1 | |

| Record name | Diospyrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017667231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC294435 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diospyrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOSPYROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR0O6J59FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.